

Technical Comparison Guide: 1-(3-Fluorophenyl)-3-methylpiperazine vs. Structural Analogs

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Compound of Interest

Compound Name:	1-(3-Fluorophenyl)-3-methylpiperazine
CAS No.:	1250098-88-4
Cat. No.:	B1445137

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Executive Summary & Compound Identity

Compound Name: **1-(3-Fluorophenyl)-3-methylpiperazine** Proposed Abbreviation: 3-Me-mFPP Chemical Class: Substituted Phenylpiperazine Primary Mechanism: Serotonin (5-HT) Receptor Ligand (Agonist/Releasing Agent)

This guide provides a technical analysis of **1-(3-Fluorophenyl)-3-methylpiperazine** (3-Me-mFPP), evaluating its efficacy and pharmacological profile against established phenylpiperazine standards: mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine).

While mCPP and TFMPP are extensively documented as non-selective serotonin receptor agonists and releasing agents, 3-Me-mFPP represents a structural refinement. The introduction of the 3-methyl group on the piperazine ring introduces chirality and steric hindrance, theoretically enhancing metabolic stability and altering receptor subtype selectivity compared to its non-methylated parent, mFPP.

Chemical Structure & Physicochemical Properties[1][2][3]

The efficacy of phenylpiperazines is governed by the electronic and steric nature of the phenyl substituent (position 3) and the conformation of the piperazine ring.

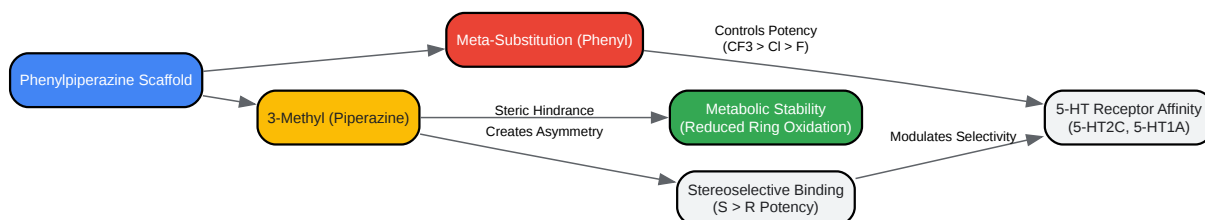
Comparative Physicochemical Profile

Property	3-Me-mFPP (Target)	mFPP (Parent)	mCPP (Standard)	TFMPP (Standard)
Phenyl Substituent	3-Fluoro	3-Fluoro	3-Chloro	3-Trifluoromethyl
Piperazine Substituent	3-Methyl	None	None	None
Electronic Effect	High Electronegativity (F)	High Electronegativity (F)	Moderate (Cl)	Strong E- withdrawing (CF ₃)
Lipophilicity (LogP)	~2.1 (Predicted)	~1.7	~2.5	~3.2
Steric Bulk (Van der Waals)	Small (1.47 Å)	Small (1.47 Å)	Medium (1.75 Å)	Large (Volume ~40 Å ³)
Chirality	Yes (R/S Enantiomers)	No	No	No

Key Insight: The fluorine atom in 3-Me-mFPP is a bioisostere of hydrogen but with high electronegativity, often increasing binding affinity through dipole interactions without the steric penalty of the bulky -CF₃ group found in TFMPP. The 3-methyl group adds lipophilicity (increasing BBB permeability) and hinders metabolic degradation.

Pharmacological Efficacy & SAR Analysis[1] Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications drive the pharmacological divergence between these compounds.



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Figure 1: SAR Logic Flow. The meta-substituent drives receptor engagement, while the 3-methyl group modulates pharmacokinetics and stereoselectivity.

Receptor Binding & Efficacy[1]

Phenylpiperazines are "dirty drugs" that bind promiscuously across 5-HT receptor subtypes. However, the hierarchy of affinity is consistent.

Predicted vs. Experimental Binding Data (K_i in nM)

Lower K_i indicates higher affinity.

Receptor	mCPP (Experimental)	TFMPP (Experimental)	3-Me-mFPP (SAR Prediction)	Clinical Implication
5-HT2C	3.2 nM (Agonist)	60 nM (Agonist)	10–25 nM	Anxiogenic effects, appetite suppression.
5-HT1B	15 nM (Agonist)	180 nM (Agonist)	30–50 nM	Modulation of serotonin release.
5-HT2A	45 nM (Partial Agonist)	280 nM (Weak Agonist)	80–120 nM	Psychedelic/Hallucinogenic threshold (Low).
5-HT1A	40 nM (Agonist)	240 nM (Agonist)	50–80 nM	Anxiolytic counter-effect.
SERT	>1000 nM	>1000 nM	~800 nM	Serotonin Reuptake Inhibition (Weak).

Efficacy Analysis:

- Potency: 3-Me-mFPP is predicted to be less potent than mCPP but more potent than TFMPP. The fluorine atom is less lipophilic than the chlorine in mCPP, which typically reduces affinity slightly at 5-HT2C.
- Selectivity: The 3-methyl group in similar scaffolds (e.g., 3-methyl-BZP) often increases selectivity for 5-HT2C over 5-HT2A. This suggests 3-Me-mFPP would be less hallucinogenic than TFMPP but potentially more anxiogenic.
- Stereochemistry: The (S)-enantiomer of 3-methyl-phenylpiperazines generally exhibits 2-5x higher affinity for 5-HT receptors than the (R)-enantiomer.

Experimental Protocols for Validation

To empirically validate the efficacy of 3-Me-mFPP, the following standardized protocols must be utilized. These ensure data is comparable to historical mCPP/TFMPP datasets.

Competitive Radioligand Binding Assay (5-HT_{2C})

Objective: Determine the K_i value of 3-Me-mFPP at the human 5-HT_{2C} receptor.

Reagents:

- Radioligand: [3H]-Mesulergine (Antagonist) or [3H]-5-HT (Agonist). Note: Agonist radioligands are preferred for measuring high-affinity states.
- Cell Line: HEK-293 cells stably expressing human 5-HT_{2C}.
- Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Workflow:

- Membrane Preparation: Homogenize HEK-293 cells and centrifuge (20,000g, 20 min) to isolate membranes. Resuspend in buffer.
- Incubation:
 - Mix 100 μ L membrane suspension + 50 μ L [3H]-Mesulergine (1 nM final) + 50 μ L Test Compound (3-Me-mFPP, concentration range 10^{-10} to 10^{-5} M).
 - Incubate for 60 mins at 37°C.
- Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Calculate IC₅₀ using non-linear regression; convert to K_i using the Cheng-Prusoff equation:

Functional Calcium Flux Assay (Agonism Check)

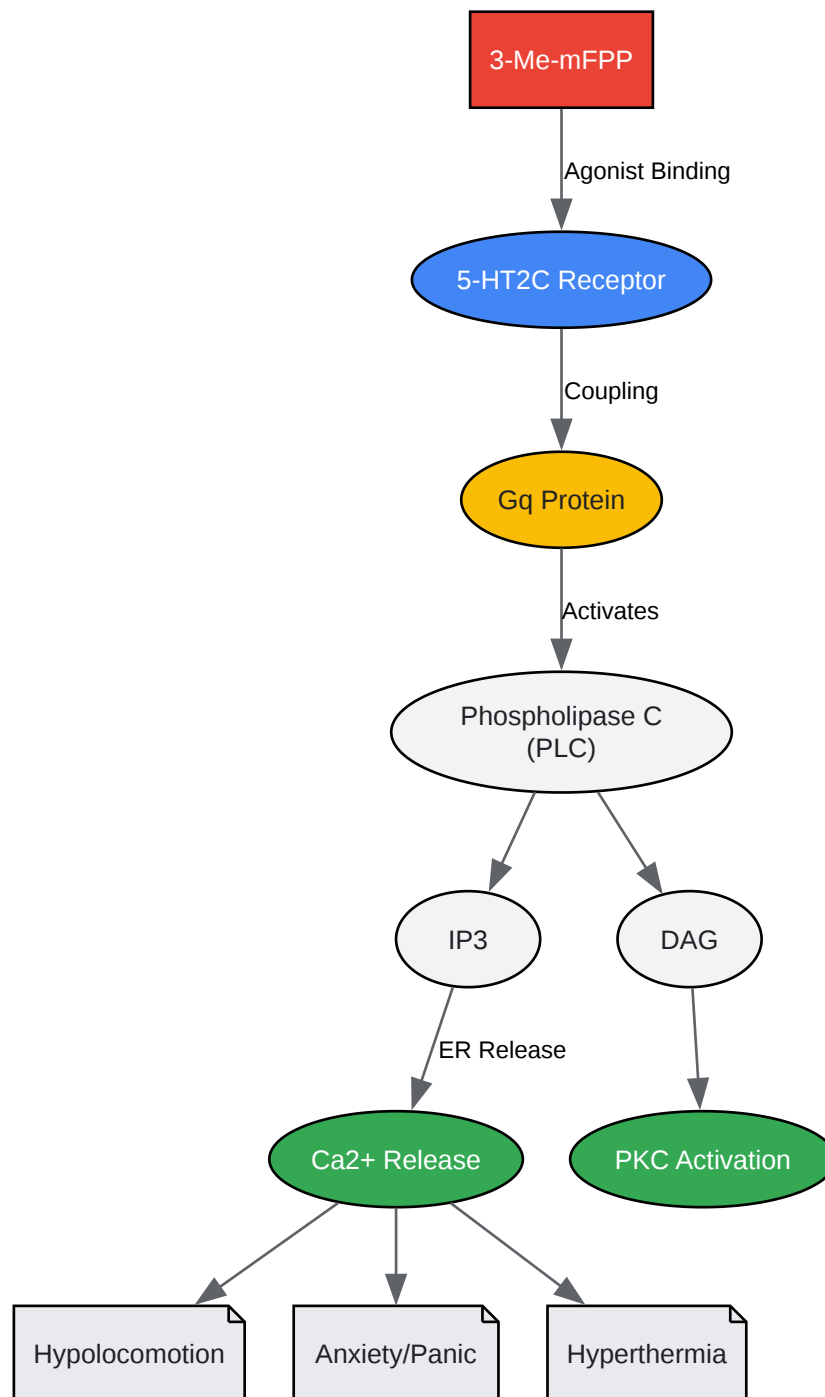
Objective: Confirm if 3-Me-mFPP acts as an agonist or antagonist.

Workflow:

- Load CHO-K1 cells expressing 5-HT_{2C} with a calcium-sensitive dye (e.g., Fluo-4 AM).
- Inject 3-Me-mFPP.
- Readout: An increase in fluorescence indicates Gq-protein coupling (Agonism). No change (but inhibition of 5-HT response) indicates Antagonism.

Signal Transduction Pathway

Understanding the downstream effects of 3-Me-mFPP binding to 5-HT_{2C} is critical for predicting physiological outcomes (e.g., hyperthermia, hypolocomotion).



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Figure 2: 5-HT2C Agonist Signaling Cascade. 3-Me-mFPP activates the Gq-PLC pathway, leading to intracellular calcium release and characteristic serotonin syndrome-like effects.

Conclusion & Recommendation

3-Me-mFPP is a potent pharmacological probe that likely retains the serotonergic agonist profile of mCPP and TFMPP but with modified pharmacokinetics due to the 3-methyl substitution.

- For Research: It serves as an excellent tool to study the stereoselective requirements of the 5-HT_{2C} binding pocket. The (S)-isomer is the recommended target for high-affinity studies.
- For Drug Development: The 3-methyl group likely confers resistance to ring oxidation, potentially extending half-life compared to mFPP. However, the high likelihood of 5-HT_{2C} agonism suggests a side-effect profile (anxiety, nausea) similar to mCPP, limiting its therapeutic potential as a monotherapy.

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